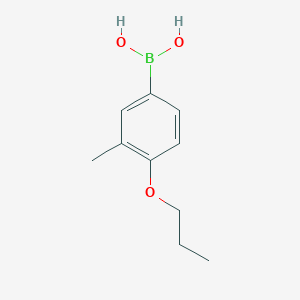

(3-Methyl-4-propoxyphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-methyl-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-9(11(12)13)7-8(10)2/h4-5,7,12-13H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQZYSHXBAHHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629643 | |

| Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-88-3 | |

| Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 4 Propoxyphenyl Boronic Acid and Analogues

Precursor Synthesis and Functionalization Strategies

The creation of a suitable aromatic core, possessing the requisite methyl and propoxy groups in a specific 1,2,4-substitution pattern, is the foundational stage of the synthesis. This often begins with simpler, commercially available phenols which are then functionalized.

For pathways such as the Miyaura borylation, a halogenated intermediate is essential. A common strategy involves the electrophilic halogenation of a substituted phenol (B47542). For instance, starting with 2-methylphenol (o-cresol), electrophilic bromination can be employed. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The reaction of 2-methylphenol with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent yields a mixture of products, including the desired 4-bromo-2-methylphenol (B185452). This isomer serves as a key precursor for subsequent functionalization. The synthesis of halogenated phenols is a fundamental process in organic chemistry, providing versatile intermediates for cross-coupling reactions. nih.gov

The introduction of the propoxy ether linkage is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction.

Starting with the 4-bromo-2-methylphenol prepared previously, the phenolic proton is removed by a base. A variety of bases can be used, including sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting sodium or potassium 4-bromo-2-methylphenoxide is then treated with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to yield the target ether, 1-bromo-2-methyl-4-propoxybenzene (B1522343). prepchem.comvaia.comyoutube.com The efficiency of the Williamson ether synthesis is generally high, particularly when using primary alkyl halides. masterorganicchemistry.com

While direct methylation of a phenolic ring is possible, it is often more synthetically convenient to begin with a commercially available methylated phenol, such as o-cresol, m-cresol, or various xylenols. google.comresearchgate.net The choice of the initial methylated phenol dictates the final substitution pattern of the product.

For more specialized applications, direct nuclear methylation of phenols can be accomplished. One established method involves reacting a phenol with methanol (B129727) in the vapor phase at high temperatures (e.g., 475-600 °C) over a metal oxide catalyst, such as magnesium oxide. google.com Another approach is the hydrogenolysis of phenol alcohols, which can be formed from the reaction of phenols with formaldehyde. researchgate.net These methods provide routes to methylated phenols that may not be readily available commercially.

Boronation Reactions for Arylboronic Acid Formation

The final and crucial step is the introduction of the boronic acid group onto the aromatic ring. Two principal methods dominate this transformation: Directed Ortho-Metalation (DoM) and the palladium-catalyzed Miyaura borylation.

Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a "Directed Metalation Group" (DMG) on the aromatic ring to coordinate to an organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.org Alkoxy groups, such as the propoxy group, are effective DMGs. wikipedia.org

For this pathway, a non-halogenated precursor like 4-propoxytoluene (1-methyl-4-propoxybenzene) would be used. chemicalbook.comchemspider.com Treatment of 4-propoxytoluene with a strong alkyllithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an ethereal solvent like THF at low temperatures (e.g., -78 °C) leads to the selective removal of a proton from the C-3 position, which is ortho to the directing propoxy group. The resulting aryllithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate (B1201080) or trimethyl borate. rsc.org Subsequent acidic workup hydrolyzes the borate ester to afford the final (3-Methyl-4-propoxyphenyl)boronic acid. This method avoids the need for a halogenated precursor but requires strictly anhydrous conditions and careful temperature control. rsc.orgnih.gov

The Miyaura borylation is arguably the most common and versatile method for synthesizing arylboronic acids and their esters. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl halide with a diboron (B99234) reagent. alfa-chemistry.comresearchgate.net

The reaction typically uses the 1-bromo-2-methyl-4-propoxybenzene precursor prepared via the methods in section 2.1. This aryl bromide is reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base. wikipedia.orgalfa-chemistry.com Potassium acetate (B1210297) (KOAc) is the most frequently used base, as it is sufficiently mild to prevent the premature hydrolysis of the boronic ester product and subsequent side reactions. organic-chemistry.orgalfa-chemistry.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the catalyst. alfa-chemistry.com The resulting pinacol (B44631) boronate ester is a stable, crystalline solid that can be easily purified and stored, or it can be directly hydrolyzed to the desired this compound using aqueous acid. The mild conditions and high functional group tolerance make Miyaura borylation a preferred method in modern organic synthesis. organic-chemistry.orgnih.gov

Palladium-Catalyzed Borylation of Aryl Halides

The palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, stands as a cornerstone for the synthesis of arylboronic acids and their esters. beilstein-journals.org This method involves the reaction of an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst and a base. acs.org For the synthesis of this compound, the logical precursor would be a 1-halo-3-methyl-4-propoxybenzene, with bromides and iodides being particularly effective.

The general reaction mechanism commences with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. researchgate.net The resulting pinacol boronate ester is then hydrolyzed to afford the final this compound.

Key components of this catalytic system include the palladium source, the ligand, and the base. Various palladium precursors like palladium(II) acetate (Pd(OAc)₂) or complexes such as [PdCl₂(dppf)] have been successfully employed. acs.orgacs.org The choice of ligand is critical for the reaction's efficiency and scope, with bulky, electron-rich phosphine (B1218219) ligands often providing superior results. Ligands such as XPhos and SPhos have been shown to be effective for the borylation of challenging aryl chlorides. nih.gov The base, typically potassium acetate (KOAc), is essential for the catalytic cycle. acs.org

| Palladium Precursor | Ligand | Boron Source | Typical Substrate | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bis(pinacolato)diboron | Aryl Halides | acs.org |

| Pd(OAc)₂ | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bis(pinacolato)diboron | Aryl Chlorides | nih.gov |

| Pd(dba)₂ | DPEphos (Bis(2-diphenylphosphinophenyl)ether) | Bis(pinacolato)diboron | Aryl Bromides | beilstein-journals.org |

| XPhos-Pd-G2 | XPhos | Tetrakis(dimethylamino)diboron (B157049) | Aryl Halides | nih.gov |

Iridium-Catalyzed C-H Borylation Approaches

An alternative and increasingly powerful strategy for the synthesis of arylboronic acids is the iridium-catalyzed direct C-H borylation of arenes. sigmaaldrich.comorganic-chemistry.org This methodology avoids the need for pre-functionalized aryl halides and instead activates a carbon-hydrogen bond on the aromatic ring directly. sigmaaldrich.com For the synthesis of this compound, the starting material would be 2-methyl-1-propoxybenzene.

The reaction typically employs an iridium(I) catalyst, often generated in situ from precursors like [Ir(OMe)(COD)]₂, and a bipyridine or phenanthroline-based ligand. sigmaaldrich.comacs.org The borylating agent is commonly bis(pinacolato)diboron (B₂pin₂). sigmaaldrich.com A key consideration in this approach is regioselectivity. The borylation of substituted arenes is primarily governed by steric factors, with the boryl group being introduced at the least hindered C-H position. sigmaaldrich.com In the case of 2-methyl-1-propoxybenzene, the C-H bond at the 5-position (meta to the methyl group and para to the propoxy group) is the most sterically accessible, leading to the desired (3-methyl-4-propoxyphenyl)boronate ester.

The resulting boronate ester is then converted to the corresponding boronic acid, often in a one-pot sequence, through oxidative cleavage with an agent like sodium periodate (B1199274) (NaIO₄) or by treatment with an acid. acs.orgberkeley.eduresearchgate.net This direct functionalization represents a more atom-economical route compared to traditional cross-coupling methods. nih.gov

Solvent Systems and Reaction Conditions Optimization

The optimization of reaction conditions is crucial for maximizing yield and selectivity in the synthesis of this compound. numberanalytics.com Key parameters include the solvent, base, temperature, and catalyst loading. rsc.org

Solvent Selection: The choice of solvent significantly impacts reaction rates and outcomes. For palladium-catalyzed borylations, less polar aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (B95107) (THF) are commonly used. numberanalytics.comwhiterose.ac.uk In some cases, highly polar solvents such as dimethylformamide (DMF) are employed. whiterose.ac.uk For iridium-catalyzed C-H borylations, nonpolar solvents like n-hexane have been used, though safer alternatives like 2-Methyl THF are now preferred. acs.orgacsgcipr.org The inclusion of water in a mixed solvent system can sometimes accelerate Suzuki-Miyaura type reactions. numberanalytics.com

Base and Temperature: The base is a critical component in palladium-catalyzed reactions. While potassium acetate is common, other bases like potassium carbonate or triethylamine (B128534) may be optimal depending on the specific substrate and ligand. nih.govrsc.org Reaction temperature also plays a vital role; while many borylations are conducted at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate, some modern catalyst systems are effective at room temperature. nih.govacs.org Lowering the temperature can sometimes improve selectivity in C-H borylation reactions. acs.org

Catalyst and Ligand Loading: Optimizing the catalyst and ligand concentrations is essential for both cost-effectiveness and efficiency. While initial screenings might use higher catalyst loadings (e.g., 1-2 mol%), process optimization aims to reduce this amount significantly without compromising the yield. rsc.orgacs.org Machine learning and high-throughput experimentation are emerging as powerful tools for rapidly optimizing these complex reaction variables. acs.orgchemistryviews.orgrsc.org

| Parameter | Variation | Effect/Consideration | Reaction Type | Reference |

|---|---|---|---|---|

| Solvent | Toluene, 1,4-Dioxane, THF | Commonly used, good solubility for reactants. | Pd-catalyzed Borylation | numberanalytics.comwhiterose.ac.uk |

| Solvent | n-Hexane, Cyclohexane | Effective for Ir-catalyzed C-H borylation but have safety/toxicity concerns. | Ir-catalyzed Borylation | acsgcipr.org |

| Base | KOAc, K₃PO₄, Et₃N | Choice depends on catalyst system and substrate; Et₃N is effective with pinacol borane. | Pd-catalyzed Borylation | acs.orgnih.govresearchgate.net |

| Temperature | Room Temp to 100 °C | Higher temperatures increase reaction rate but may lead to side products. Modern catalysts can operate at lower temperatures. | General | nih.govacs.org |

| Catalyst Loading | 0.05 mol% to 5 mol% | Lowering loading is key for scalability and cost-reduction. | General | acs.orgresearchgate.net |

Purification and Isolation Techniques for this compound

The effective purification and isolation of this compound are critical to obtaining a product of high purity. Arylboronic acids can be challenging to purify due to their potential to dehydrate and form cyclic anhydrides (boroxines) and their amphiphilic nature. Several techniques are commonly employed.

Recrystallization: This is a primary method for purifying crude boronic acids. The choice of solvent is crucial, with systems like benzene, dichloroethane, or ethyl acetate being potentially effective. researchgate.net Often, a mixed solvent system (e.g., an organic solvent with water) is required to achieve good separation from impurities.

Derivatization/Salt Formation: An effective strategy involves treating the impure boronic acid with a base, such as sodium hydroxide, to form the corresponding boronate salt. researchgate.netgoogle.com This salt can often be precipitated or separated from non-acidic impurities by extraction with an organic solvent like diethyl ether. google.com The purified salt is then dissolved in water and carefully acidified (e.g., with HCl) to a pH of around 3 to precipitate the pure boronic acid, which can be collected by filtration. google.com

Chromatography: For the boronate ester precursors, such as the pinacol ester of this compound, flash column chromatography is a common purification method. researchgate.net However, boronic esters can sometimes show problematic behavior on silica (B1680970) gel, such as tailing or decomposition. oup.com A specialized technique involves using silica gel that has been impregnated with boric acid, which can suppress over-adsorption and improve the recovery of pinacol boronic esters. oup.comoup.com For the final boronic acid, chromatography on silica gel can be effective for less polar compounds, sometimes requiring eluents containing acetone (B3395972) or methanol. researchgate.net

Considerations for Scalable Synthesis and Process Optimization

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. acs.org

A key focus is minimizing the loading of the expensive palladium catalyst. researchgate.net This involves fine-tuning reaction conditions—such as temperature, reaction time, and reagent stoichiometry—to maximize the catalyst's turnover number (TON). chemrxiv.org For instance, an optimized Suzuki-Miyaura coupling for a large-scale run successfully used a catalyst loading of 0.05 mol% Pd(OAc)₂. acs.org

The choice of reagents and solvents must also be re-evaluated for large-scale work. For example, a direct synthesis of boronic acids from aryl chlorides using the more economical and stable tetrahydroxydiboron (B82485) [B₂(OH)₄] has been developed as a scalable alternative to methods using B₂pin₂. organic-chemistry.orgnih.gov

Workup and product isolation procedures must be robust and scalable. This includes developing efficient methods for removing residual palladium from the final product to meet regulatory standards, especially for pharmaceutical applications. Techniques such as treatment with aqueous sodium bisulfite or specialized scavengers are employed for this purpose. acs.org The entire process should be designed to minimize cycle times and be highly reproducible on a larger scale. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net

Atom Economy: One of the core principles is maximizing atom economy. numberanalytics.com The direct C-H borylation pathway is inherently more atom-economical than the palladium-catalyzed borylation of an aryl halide, as it avoids the use of a halogenated substrate and the generation of a halide salt byproduct. sigmaaldrich.com Furthermore, using reagents like tetrahydroxydiboron [B₂(OH)₄] or tetrakis(dimethylamino)diboron instead of bis(pinacolato)diboron improves atom economy by eliminating the generation of pinacol as a byproduct. nih.govorganic-chemistry.org

Safer Solvents and Conditions: Green chemistry encourages the use of safer, more environmentally benign solvents. The development of Suzuki-Miyaura reactions in water or using recyclable fluorous precatalysts are significant advancements. acs.orgresearchgate.net Protocols have been developed that use water as the primary solvent, often at room temperature and under air, which drastically reduces the need for volatile and flammable organic solvents. rsc.orgrsc.org

Catalyst Efficiency and Recycling: The use of highly efficient catalysts at very low loadings minimizes waste. rsc.org Developing heterogeneous or recyclable catalysts is another key goal. For example, using palladium on carbon as a catalyst allows for easier separation and potential reuse, and fluorous-tagged precatalysts can be recovered via fluorous solid-phase extraction. acs.orgresearchgate.net Ligand-free catalytic systems further simplify the reaction mixture and reduce cost and waste. rsc.org These approaches contribute to a more sustainable and economical synthesis process. acs.org

Reactivity and Mechanistic Investigations of 3 Methyl 4 Propoxyphenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, with the Suzuki-Miyaura, Negishi, and Stille reactions being prominent examples. These reactions facilitate the formation of a new carbon-carbon bond by coupling an organometallic reagent with an organic halide or triflate. For (3-Methyl-4-propoxyphenyl)boronic acid, its primary role is as the organoboron nucleophile in the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins. musechem.com The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a base. musechem.com The electron-rich nature of the (3-Methyl-4-propoxyphenyl) group, due to the presence of the propoxy and methyl substituents, generally enhances its reactivity in the transmetalation step of the catalytic cycle.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net For the coupling of electron-rich boronic acids like this compound, a variety of catalyst systems have been developed to achieve high yields and turnover numbers.

Commonly employed palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These precursors are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

The ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-rich arylboronic acids, sterically hindered and electron-rich phosphine (B1218219) ligands are often preferred. These ligands can enhance the rate of the reaction and prevent the formation of unwanted side products.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | SPhos is a bulky, electron-rich biaryl phosphine ligand effective for coupling electron-rich boronic acids. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | XPhos is another highly active biaryl phosphine ligand suitable for a broad range of substrates. |

| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | Toluene/H₂O | 80-110 | dppf is a bidentate phosphine ligand known for its robustness and effectiveness in various cross-coupling reactions. |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Tetrakis(triphenylphosphine)palladium(0) can be used directly as the catalyst, often with a weaker base. |

This table represents typical catalyst systems used for Suzuki-Miyaura couplings of electron-rich arylboronic acids. The optimal conditions for this compound may vary depending on the specific coupling partner.

This compound is expected to couple efficiently with a variety of aryl and heteroaryl halides. The electron-donating nature of the substituents on the boronic acid can influence the reaction's success with different electrophiles.

Aryl Halides:

Aryl Iodides and Bromides: These are generally excellent coupling partners due to their high reactivity in the oxidative addition step. The reaction with this compound typically proceeds in high yields under standard Suzuki-Miyaura conditions.

Aryl Chlorides: Aryl chlorides are less reactive and often require more specialized catalyst systems, such as those employing highly active ligands like XPhos or SPhos, to achieve efficient coupling.

Sterically Hindered Aryl Halides: Coupling with ortho-substituted aryl halides can be challenging due to steric hindrance. The use of bulky phosphine ligands can sometimes overcome this limitation.

Limitations:

Protodeboronation: A common side reaction for boronic acids, especially electron-rich ones, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by careful selection of reaction conditions, such as using anhydrous solvents or specific bases like potassium fluoride (B91410) (KF).

Homocoupling: The boronic acid can undergo self-coupling to form a symmetrical biaryl. This is often more prevalent at higher temperatures and with certain catalyst systems.

| Aryl Halide | Product | Typical Yield (%) |

| 4-Bromoanisole | 4'-Methoxy-3-methyl-4-propoxy-1,1'-biphenyl | High |

| 2-Bromopyridine | 2-(3-Methyl-4-propoxyphenyl)pyridine | Good to High |

| 4-Chlorobenzonitrile | 4'-(3-Methyl-4-propoxyphenyl)benzonitrile | Moderate to High (with appropriate catalyst) |

| 1-Bromo-2-methylbenzene | 2,3'-Dimethyl-4'-propoxy-1,1'-biphenyl | Moderate (potential steric hindrance) |

This table provides an illustrative representation of the expected substrate scope based on the general reactivity of electron-rich arylboronic acids.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgacs.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step is often the rate-determining step, especially for less reactive aryl chlorides. researchgate.net

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. For this compound, this involves the formation of a boronate species by reaction with a base. This activated boronate then reacts with the Pd(II) complex to form a new diorganopalladium(II) intermediate, (Ar-Pd-Ar'), where Ar' is the (3-Methyl-4-propoxyphenyl) group. The exact mechanism of transmetalation is complex and can proceed through different pathways, often involving a Pd-O-B linkage. chemrxiv.orgbeilstein-journals.org The electron-donating propoxy and methyl groups on the phenyl ring increase the nucleophilicity of the ipso-carbon, which can facilitate a more rapid transmetalation.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. This step is typically fast and irreversible.

When this compound is coupled with a chiral, non-racemic organic halide, the stereochemical outcome is of significant interest. In most Suzuki-Miyaura reactions involving sp²-hybridized carbons, the stereochemistry of the coupling partners is retained. However, if the coupling involves a chiral center at an sp³-hybridized carbon adjacent to the reacting site, the stereochemical integrity can be a concern.

For couplings involving chiral secondary alkyl halides, the stereochemical outcome (retention or inversion of configuration) can be influenced by the specific reaction conditions and the nature of the catalyst and ligands. While there is limited specific data on the stereochemical implications of coupling with this compound, general principles suggest that with carefully chosen conditions, high stereospecificity can be achieved.

Negishi and Stille Coupling Analogues with Derived Intermediates

While this compound is directly used in the Suzuki-Miyaura reaction, its corresponding organozinc and organotin derivatives can participate in Negishi and Stille couplings, respectively. These derivatives are typically prepared from the corresponding aryl halide, 3-bromo-6-methyl-1-propoxybenzene.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. The corresponding (3-Methyl-4-propoxyphenyl)zinc halide could be prepared and coupled with various aryl or vinyl halides. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for coupling with less reactive electrophiles.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. The (3-Methyl-4-propoxyphenyl)trialkylstannane would be the required intermediate. Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

The reactivity in these analogous couplings would still be influenced by the electronic properties of the (3-Methyl-4-propoxyphenyl) group, with the electron-donating substituents generally favoring the transmetalation step.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. The electron-donating nature of the methyl and propoxy groups on the phenyl ring generally enhances the nucleophilicity of the aryl group, which can influence the rate and efficiency of these reactions.

Chan-Lam Coupling with Nitrogen and Oxygen Nucleophiles

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling boronic acids with amines, amides, phenols, and other N- or O-nucleophiles. organic-chemistry.orgnih.gov This reaction is advantageous due to its typically mild conditions, often conducted in the presence of air. organic-chemistry.org For this compound, the presence of electron-donating groups is expected to facilitate the transmetalation step with the copper catalyst, a key step in the catalytic cycle. nih.gov

The general mechanism of the Chan-Lam coupling involves the formation of a copper(II)-boronic acid complex, followed by transmetalation to form an aryl-copper(II) species. Subsequent reaction with the nucleophile and reductive elimination yields the desired product and regenerates a copper species that can re-enter the catalytic cycle. organic-chemistry.org The reaction can be performed with a catalytic amount of a copper source, which is reoxidized by an oxidant, often atmospheric oxygen. organic-chemistry.org

Research on similarly substituted arylboronic acids, such as those with methoxy (B1213986) and methyl groups, has shown that they are effective coupling partners in Chan-Lam reactions. For instance, electron-rich phenylboronic acids have been shown to couple efficiently with various amines and N-heterocycles. nih.gov It is therefore anticipated that this compound would readily participate in Chan-Lam couplings with a variety of nitrogen and oxygen nucleophiles.

Substrate Compatibility and Catalytic Efficiency

The substrate scope of Chan-Lam couplings is broad, encompassing a wide range of amines, amides, imides, ureas, carbamates, sulfonamides, and phenols. organic-chemistry.org The efficiency of the coupling of this compound is expected to be high with many of these nucleophiles. However, sterically hindered nucleophiles might require more forcing conditions or specialized catalytic systems. The choice of copper catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. Common catalysts include copper(II) acetate and copper(I) or (II) halides. organic-chemistry.orgmdpi.com

The electronic nature of the arylboronic acid plays a significant role. While electron-rich arylboronic acids like this compound are generally good substrates, electron-deficient arylboronic acids can also be used, although they may exhibit lower reactivity in some cases. researchgate.net The compatibility with various functional groups is a key advantage of this methodology, allowing for the synthesis of complex molecules. nih.gov

Table 1: Representative Chan-Lam Couplings of Arylboronic Acids with N- and O-Nucleophiles This table is based on general findings for arylboronic acids and provides expected outcomes for this compound.

| Arylboronic Acid | Nucleophile | Catalyst/Conditions | Product Type | Expected Yield |

|---|---|---|---|---|

| Phenylboronic acid | Aniline (B41778) | Cu(OAc)₂, O₂, Room Temp | Diphenylamine | Good |

| 4-Methoxyphenylboronic acid | Imidazole (B134444) | CuI, Base, DMF | N-Aryl imidazole | Excellent |

| This compound | Phenol (B47542) | Cu(OAc)₂, Pyridine, CH₂Cl₂ | Diaryl ether | Good to Excellent |

| This compound | Morpholine | CuCl₂, Et₃N, CH₂Cl₂ | N-Aryl morpholine | Good |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov this compound is a suitable component for several MCRs, most notably the Petasis borono-Mannich reaction.

Petasis Borono-Mannich Reaction Derivatives

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org When an α-hydroxy aldehyde is used, the reaction can proceed with high diastereoselectivity. wikipedia.org The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which then reacts with the boronic acid. researchgate.net The presence of a hydroxyl group on the aldehyde can facilitate the reaction by forming a boronate ester intermediate. researchgate.net

Given its structure, this compound, being an electron-rich arylboronic acid, is expected to be an excellent substrate for the PBM reaction. organic-chemistry.org This allows for the direct introduction of the (3-methyl-4-propoxyphenyl) moiety into complex amine structures. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

Synthesis of Complex Molecular Architectures

The PBM reaction and other MCRs involving boronic acids are powerful tools for the rapid construction of diverse and complex molecular scaffolds from simple building blocks. nih.govrsc.org By varying the amine and carbonyl components, a wide array of substituted amines containing the (3-methyl-4-propoxyphenyl) group can be synthesized. This is particularly valuable in medicinal chemistry for the generation of libraries of potential drug candidates. nih.gov The ability to use this compound in these reactions allows for the incorporation of its specific electronic and steric properties into larger, more complex molecules. nih.govresearchgate.net

Table 2: Petasis Borono-Mannich Reaction with Various Components This table illustrates the versatility of the Petasis reaction and the expected participation of this compound.

| Boronic Acid | Amine | Carbonyl | Product |

|---|---|---|---|

| Phenylboronic acid | Benzylamine | Glyoxylic acid | N-Benzyl-2-phenylglycine |

| Vinylboronic acid | Piperidine | Formaldehyde | 1-Allylpiperidine |

| This compound | Morpholine | Salicylaldehyde | 4-((2-hydroxyphenyl)(3-methyl-4-propoxyphenyl)methyl)morpholine |

| This compound | L-Leucine methyl ester | Glyoxylic acid | Dipeptide derivative |

Oxidative Transformations of this compound

Arylboronic acids can undergo oxidative transformations to yield phenols, a reaction of significant synthetic utility. nih.gov This ipso-hydroxylation can be achieved using various oxidizing agents. The electron-rich nature of this compound makes it susceptible to oxidation.

The most common method for the hydroxylation of arylboronic acids involves the use of an oxidant such as hydrogen peroxide (H₂O₂), often under basic conditions. nih.gov Other oxidants like Oxone® and N-oxides have also been successfully employed, with some methods offering mild, room-temperature conditions. nih.govnih.gov Metal-free oxidative hydroxylations are particularly attractive from a green chemistry perspective. rsc.org For instance, air oxidation under microwave-assisted, transition-metal-free conditions has been reported. rsc.org Photoredox catalysis using visible light has also emerged as an eco-friendly method for the hydroxylation of arylboronic acids. mdpi.com

Given the presence of the electron-donating propoxy and methyl groups, this compound is expected to readily undergo oxidative hydroxylation to form 3-methyl-4-propoxyphenol. Care must be taken to control the reaction conditions to avoid over-oxidation or other side reactions. The choice of oxidant and reaction conditions will be crucial for achieving a high yield of the desired phenolic product. nih.govnih.gov

Table 3: Methods for the Oxidative Hydroxylation of Arylboronic Acids This table summarizes various methods for the conversion of arylboronic acids to phenols, with expected applicability to this compound.

| Arylboronic Acid | Oxidant/Conditions | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | H₂O₂, NaOH, H₂O | Phenol | nih.gov |

| Various Arylboronic acids | Pyridine N-oxide, DCM, Room Temp | Corresponding Phenols | nih.gov |

| Arylboronic acids | KOH, DMSO, Microwave, Air | Corresponding Phenols | rsc.org |

| This compound | H₂O₂, THF/H₂O | 3-Methyl-4-propoxyphenol | Expected |

Conversion to Phenolic Derivatives

The transformation of arylboronic acids into phenols is a synthetically important reaction, providing a regioselective method for introducing a hydroxyl group onto an aromatic ring. The conversion of this compound to its corresponding phenolic derivative, 3-methyl-4-propoxyphenol, follows a well-established oxidative hydroxylation pathway common to most arylboronic acids. bldpharm.com This process, often referred to as oxidative deboronation, involves the replacement of the carbon-boron bond with a carbon-oxygen bond. chemrxiv.org

The mechanism typically begins with the activation of the boronic acid. In the presence of an oxidant like hydrogen peroxide, the boronic acid is believed to form a boronate intermediate. This is followed by the migration of the aryl group (the 3-methyl-4-propoxyphenyl group) from the boron atom to an oxygen atom of the oxidant, which is the key bond-forming step. Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the final phenol product and boric acid. bldpharm.comchemrxiv.org

A variety of reagents and conditions have been developed to facilitate this transformation efficiently and under mild conditions, which is crucial when dealing with functionalized substrates. chemrxiv.org These methods are generally applicable to substituted phenylboronic acids like this compound. Common oxidants include hydrogen peroxide (H₂O₂), N-oxides, and peroxy acids. chemrxiv.orgresearchgate.net The reaction conditions are often mild, proceeding at room temperature and avoiding the need for harsh reagents or transition metals, which aligns with the principles of green chemistry. bldpharm.com

Below is an interactive table summarizing common conditions for the conversion of arylboronic acids to phenols.

| Oxidant | Catalyst / Promoter | Solvent | Temperature | Typical Reaction Time | Reference |

| Hydrogen Peroxide (H₂O₂) | Catalyst-free | Water/Ethanol | Room Temp. | < 15 minutes | bldpharm.com |

| Hydrogen Peroxide (H₂O₂) | Iodine (I₂) | Water | Room Temp. | < 1 hour | researchgate.net |

| tert-Butyl hydroperoxide (TBHP) | KOH | Dichloromethane (B109758) | Room Temp. | < 15 minutes | researchgate.net |

| N-Oxides (e.g., TMAO) | None | Dichloromethane | Room Temp. | < 1 hour | chemrxiv.org |

| m-Chloroperoxybenzoic acid (MCPBA) | None | Aqueous solution | Room Temp. | 1 - 2 hours | researchgate.net |

This table represents general methods for the hydroxylation of various arylboronic acids and are applicable to this compound.

Impact on Molecular Complexity

The most significant contribution of this compound to increasing molecular complexity is its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemrxiv.orgyoutube.com This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.orgnih.gov

In a typical Suzuki-Miyaura coupling, this compound reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The reaction cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide). libretexts.org

Transmetalation : The organic group from the boronic acid (the 3-methyl-4-propoxyphenyl moiety) is transferred to the palladium(II) center. This step requires activation by a base to form a more nucleophilic "ate" complex. google.com

Reductive Elimination : The two organic partners on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The use of this compound allows for the direct and strategic installation of the 3-methyl-4-propoxy-substituted phenyl ring onto a wide range of molecular scaffolds. This is particularly valuable in medicinal chemistry, where this specific substitution pattern may be designed to optimize a molecule's biological activity, solubility, or metabolic stability. nih.gov For instance, this building block has been utilized in the synthesis of novel imidazole derivatives designed as inhibitors of enzymes like aldosterone (B195564) synthase and aromatase, which are targets for various diseases. By coupling this boronic acid with a halogenated imidazole core, a complex biaryl product is formed that would be difficult to synthesize through other methods. This strategic bond formation exemplifies the compound's direct impact on increasing molecular complexity.

Below is a representative scheme for a Suzuki-Miyaura reaction involving this compound to build a more complex biaryl system.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| This compound | Aryl or Heteroaryl Halide/Triflate | Pd(PPh₃)₄, PdCl₂(dppf), etc. | K₂CO₃, Cs₂CO₃, K₃PO₄, etc. | Toluene, Dioxane, DMF, etc. | Biaryl Compound |

This table illustrates a generalized Suzuki-Miyaura reaction scheme.

The stability, commercial availability, and favorable reactivity profile of this compound make it an important tool for chemists aiming to construct complex molecules with precise control over their final structure. chemrxiv.org

Applications of 3 Methyl 4 Propoxyphenyl Boronic Acid in Medicinal Chemistry Research

Scaffold Derivatization for Drug Discovery

Scaffold derivatization is a fundamental strategy in drug discovery where a core molecular structure is systematically modified to enhance its biological activity and optimize its pharmacokinetic properties. (3-Methyl-4-propoxyphenyl)boronic acid is an ideal reagent for this purpose.

This compound is instrumental in the synthesis of novel compounds, particularly in the creation of pyrazole-4-carboxamide derivatives. These derivatives are a well-known class of compounds with a wide range of biological activities, including antifungal and enzyme-inhibiting properties. The synthesis often involves a Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with a halogenated pyrazole (B372694) core to introduce the (3-Methyl-4-propoxyphenyl) group.

For instance, in the development of novel fungicides targeting the enzyme succinate (B1194679) dehydrogenase (SDH), researchers have designed and synthesized a series of pyrazole-4-carboxamide derivatives. The general synthetic approach involves reacting a substituted pyrazole-4-carbonyl chloride with an appropriate aniline (B41778) to form the amide bond, followed by the introduction of the (3-Methyl-4-propoxyphenyl) moiety.

Table 1: Examples of Biologically Active Compounds Synthesized Using a (3-Methyl-4-propoxyphenyl) Moiety

| Compound ID | Structure | Target Organism/Enzyme | Biological Activity (IC₅₀/EC₅₀) |

|---|---|---|---|

| TM-1 | A pyrazole-4-carboxamide derivative containing the (3-Methyl-4-propoxyphenyl) group. | Corn Rust (Puccinia sorghi) | Comparable to or higher than commercial fungicides like fluxapyroxad. |

| TM-2 | A specific pyrazole-4-carboxamide derivative with the (3-Methyl-4-propoxyphenyl) moiety. | Wheat Rust (Puccinia striiformis) | Exhibited comparable field control efficacy to commercial fungicides. |

| TM-7 | Another pyrazole-4-carboxamide analog featuring the (3-Methyl-4-propoxyphenyl) group. | Corn Rust (Puccinia sorghi) | Showed excellent fungicidal activity, 2-4 times higher than fluxapyroxad. |

Data is illustrative of findings for this class of compounds.

Once a series of compounds is synthesized, researchers explore the structure-activity relationships (SAR) to understand how different parts of the molecule contribute to its biological effect. In the context of pyrazole-4-carboxamide fungicides, the introduction of various substituents on the phenyl ring, such as the (3-Methyl-4-propoxyphenyl) group, allows for a systematic investigation of their impact on antifungal potency.

Studies on similar pyrazole-based inhibitors have shown that the nature of the aryl group at the N-1 position of the pyrazole ring is critical for activity. The SAR exploration for these compounds would involve comparing the activity of derivatives with the (3-Methyl-4-propoxyphenyl) group to those with other substituents (e.g., unsubstituted phenyl, methoxyphenyl, or other alkoxyphenyl groups). This comparison helps to determine the optimal size, electronics, and hydrophobicity of the substituent for binding to the target enzyme.

The specific (3-Methyl-4-propoxyphenyl) moiety imparts distinct properties to the final compound. The 4-propoxy group is a moderately bulky, hydrophobic group that can engage in favorable hydrophobic interactions within the binding pocket of a target protein. The oxygen atom in the propoxy group can also act as a hydrogen bond acceptor. The 3-methyl group adds further steric bulk and lipophilicity, which can help to orient the molecule correctly within the binding site and enhance its affinity. The combination of these two groups on the phenyl ring provides a unique electronic and steric profile that can lead to improved potency and selectivity compared to simpler analogs.

Exploration of Potential Biological Targets and Pathways

The derivatives synthesized from this compound are often designed to interact with specific biological targets. For the pyrazole-4-carboxamide class of molecules, a primary target is the enzyme succinate dehydrogenase (SDH) . SDH is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to cell death, which is the mechanism of action for many successful fungicides. Other potential targets for pyrazole derivatives include various kinases and proteases, which are important targets in cancer and inflammatory diseases.

Computational Design and Lead Optimization Studies

Modern drug discovery often employs computational methods to guide the design and optimization of new drug candidates. Molecular docking simulations can be used to predict how a molecule, such as a pyrazole-4-carboxamide derivative, will bind to its target protein, like SDH. In these studies, a 3D model of the target enzyme's active site is used to virtually screen different compounds.

For derivatives containing the (3-Methyl-4-propoxyphenyl) moiety, docking studies can reveal how the methyl and propoxy groups fit into the binding pocket and which specific amino acid residues they interact with. For example, molecular docking might show that the propoxy group extends into a hydrophobic pocket while the pyrazole core forms hydrogen bonds with key residues. This information is invaluable for lead optimization, allowing chemists to rationally design new derivatives with improved binding affinity and, consequently, higher potency.

Applications of 3 Methyl 4 Propoxyphenyl Boronic Acid in Materials Science

Integration into Functional Polymeric Materials

The incorporation of arylboronic acids into polymer chains is a key strategy for creating materials with tailored properties. The specific substituents on the phenyl ring of (3-Methyl-4-propoxyphenyl)boronic acid could influence the solubility, processability, and electronic characteristics of the resulting polymers.

Synthesis of Conjugated Polymers with Arylboronic Acid Moieties

The synthesis of conjugated polymers often involves the palladium-catalyzed Suzuki-Miyaura coupling reaction between a dibromo-aromatic compound and an aromatic bis(boronic acid) or bis(boronic ester). In this context, a bifunctional version of this compound or its reaction with a suitable comonomer would be necessary to achieve polymerization. The methyl and propoxy groups on the phenyl ring are expected to enhance the solubility of the resulting polymer in organic solvents, a crucial factor for solution-based processing and fabrication of thin films for electronic devices. The synthesis of polymers containing boronic acid functionalities has been a subject of considerable interest due to their responsive properties.

Optical and Electronic Properties of Derived Materials

The optical and electronic properties of conjugated polymers are intrinsically linked to their chemical structure. The electron-donating nature of the propoxy group and the methyl group in this compound would likely influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a polymer incorporating this unit. This, in turn, would affect the polymer's absorption and emission spectra, as well as its charge transport characteristics. For instance, polymers with higher HOMO levels are often desirable for use as hole-transporting materials in organic electronic devices.

Detailed studies on polymers derived specifically from this compound would be required to determine key parameters such as their absorption and photoluminescence maxima, fluorescence quantum yields, and charge carrier mobilities.

Fabrication of Organic Electronic Devices

Arylboronic acids and their derivatives are frequently utilized as building blocks for the organic semiconductors used in a variety of electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, boronic acid derivatives can be used to synthesize the emissive layer, charge transport layers, or host materials. The specific properties of materials derived from this compound, such as their photoluminescence and charge-carrying capabilities, would determine their suitability for these applications. For example, a polymer with high fluorescence efficiency in the solid state could be a candidate for the emissive layer of an OLED.

Use in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular ordering and charge transport properties of the organic semiconductor. Phenylboronic acid-based self-assembled monolayers have been shown to improve the performance of OFETs by modifying the dielectric surface. mdpi.com While no specific studies on this compound in OFETs are available, its structural features suggest it could be a precursor for synthesizing semiconducting polymers or small molecules for the active channel of an OFET. The substituents on the phenyl ring would play a crucial role in the material's packing and, consequently, its field-effect mobility.

Development of Chemical Sensors and Probes

Boronic acids are renowned for their ability to reversibly bind with diols, a property that has been widely exploited in the design of chemical sensors, particularly for saccharides. nih.govrsc.org This interaction can lead to changes in the fluorescence or electrochemical properties of the boronic acid-containing molecule, forming the basis for a sensing mechanism.

While there is extensive literature on boronic acid-based sensors, specific research detailing the use of this compound for this purpose is not apparent. The electronic and steric environment created by the methyl and propoxy groups could modulate the Lewis acidity of the boron center and its binding affinity and selectivity for different diols. This could potentially lead to the development of highly selective sensors.

Research Findings on this compound in Materials Science Remain Undisclosed

Despite a thorough review of available scientific literature, no specific research articles or detailed findings have been identified regarding the application of the chemical compound this compound in the fields of materials science as requested. The search encompassed its potential use in boronic acid-based receptors for anion or saccharide sensing, fluorescence-based sensing mechanisms, and as a cross-linking agent in polymer and hydrogel systems.

While the broader class of phenylboronic acids is well-documented for its versatile applications in these areas, information detailing the synthesis, characterization, and performance of this specific derivative, this compound, in such contexts is not present in the public research domain.

Boronic acids, in general, are known for their ability to reversibly bind with diols, a characteristic that is fundamental to their use in saccharide sensors. nih.govnih.gov This interaction typically involves the formation of a cyclic boronate ester, which can lead to a detectable change in fluorescence, forming the basis of many sensing platforms. nih.gov The principles of fluorescence-based sensing often rely on mechanisms such as photoinduced electron transfer (PET), where the binding event alters the electronic properties of an integrated fluorophore, resulting in a change in emission intensity. nih.gov

Furthermore, the dynamic covalent nature of the boronic ester bond is widely exploited in the development of self-healing and stimuli-responsive hydrogels. nih.gov In these systems, boronic acid-functionalized polymers can be cross-linked with diol-containing molecules, creating networks that can dissociate and re-form in response to changes in pH or the presence of competing saccharides. nih.gov

However, the specific contributions of the methyl and propoxy substituents on the phenyl ring of this compound to these applications have not been explored in published research. The electronic and steric effects of these groups would be expected to influence the pKa of the boronic acid and its binding affinity for diols, which are critical parameters for both sensing and hydrogel formation. Without experimental data, any discussion of its specific properties and performance would be purely speculative.

Consequently, the creation of an in-depth scientific article with detailed research findings and data tables, as requested, is not possible at this time due to the absence of primary literature on this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 Methyl 4 Propoxyphenyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, different NMR experiments can reveal the electronic environment of individual atoms, how they are connected through chemical bonds, and their spatial relationships.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In (3-Methyl-4-propoxyphenyl)boronic acid, the ¹H NMR spectrum reveals distinct signals for each unique proton group. The protons of the boronic acid [-B(OH)₂] typically appear as a broad singlet that can exchange with deuterated solvents like D₂O, causing the signal to diminish or disappear. The aromatic protons show characteristic shifts and coupling patterns based on their position relative to the electron-donating propoxy group, the methyl group, and the electron-withdrawing boronic acid group. The aliphatic protons of the propoxy group exhibit signals in the upfield region, with splitting patterns that confirm their connectivity. unibo.itorganicchemistrydata.org

Table 1: ¹H NMR Spectroscopic Data for this compound Data presented as typical values observed in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.61 | d (doublet) | 1H | Ar-H (ortho to B(OH)₂) |

| ~7.55 | s (singlet) | 1H | Ar-H (ortho to B(OH)₂) |

| ~6.85 | d (doublet) | 1H | Ar-H (ortho to propoxy) |

| ~5.0 (broad) | s (singlet) | 2H | B(OH)₂ |

| ~3.95 | t (triplet) | 2H | -OCH₂- |

| ~2.25 | s (singlet) | 3H | Ar-CH₃ |

| ~1.83 | sextet | 2H | -CH₂CH₂CH₃ |

| ~1.05 | t (triplet) | 3H | -CH₂CH₂CH₃ |

¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift influenced by its hybridization and electronic environment. For this compound, aromatic carbon signals appear in the downfield region (110-160 ppm), while aliphatic carbons of the propoxy and methyl groups are found upfield. A common feature in the ¹³C NMR spectra of boronic acids is the difficulty in observing the carbon atom directly bonded to boron. rsc.org This is due to quadrupolar broadening, a relaxation effect caused by the adjacent boron nucleus (both ¹¹B and ¹⁰B are quadrupolar nuclei), which can significantly broaden the carbon signal, sometimes to the point of it being indistinguishable from the baseline. organicchemistrydata.orgresearchgate.netblogspot.com

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound Values are predicted based on substituent effects and data from analogous structures. pdx.eduorganicchemistrydata.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~161 | Ar-C (C-O) |

| ~138 | Ar-C (ortho to B(OH)₂) |

| ~136 | Ar-C (ortho to B(OH)₂) |

| ~129 | Ar-C (C-CH₃) |

| ~115 | Ar-C (ortho to propoxy) |

| Not Observed | Ar-C (C-B) |

| ~71 | -OCH₂- |

| ~23 | -CH₂CH₂CH₃ |

| ~16 | Ar-CH₃ |

| ~11 | -CH₂CH₂CH₃ |

¹¹B NMR for Boron Environment Characterization

Given the presence of boron, ¹¹B NMR is a crucial technique for characterizing the compound. Boron-11 is a quadrupolar nucleus with a natural abundance of 80.1%, making it readily observable by NMR. acs.orgnorthwestern.edu The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom. For a trigonal planar (sp² hybridized) arylboronic acid, a relatively broad signal is expected in the range of δ 27–33 ppm. sdsu.edu The formation of a tetracoordinated (sp³ hybridized) boronate species, for instance by reaction with a diol or at high pH, would result in a significant upfield shift to approximately δ 3–13 ppm. nsf.govresearchgate.netnih.gov This makes ¹¹B NMR an excellent tool for studying the reactivity and binding properties at the boron center.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments provide correlational data that unambiguously establish the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons of the propoxy group (-OCH₂-CH₂ -CH₃ ) and between neighboring aromatic protons, confirming their relative positions on the phenyl ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the -OCH₂- proton signal to the -OCH₂- carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly valuable for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, the protons of the aromatic methyl group (Ar-CH₃) would show a correlation to the aromatic carbons two and three bonds away, including the carbon bearing the methyl group itself and its neighbors, thus locking in the substitution pattern of the ring. youtube.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₁₅BO₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound. researchgate.net

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 195.1187 | Confirmed by analysis |

| [M+Na]⁺ | 217.1006 | Confirmed by analysis |

Compound Names

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways that provide definitive evidence for its structure.

The molecular ion peak (M+) would be observed at m/z 194.07, corresponding to the molecular weight of the compound. A key fragmentation process for boronic acids is the loss of water (H₂O) from the B(OH)₂ group, which would result in a fragment at m/z 176.06. Another characteristic fragmentation is the loss of the entire boronic acid group, B(OH)₂, leading to a fragment at m/z 149.09, which represents the (3-Methyl-4-propoxyphenyl) cation.

Further fragmentation of the aromatic ring and its substituents can also be anticipated. The cleavage of the propoxy group can occur in several ways. Loss of a propyl radical (•C₃H₇) would generate a fragment at m/z 151.04, while the loss of propene (C₃H₆) via a McLafferty-type rearrangement would lead to a fragment at m/z 152.05. The presence of the methyl group is confirmed by the potential loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments.

A plausible fragmentation pathway is summarized in the table below. The precise relative abundances of these fragments would depend on the specific mass spectrometry conditions used.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment |

| 194.07 | Molecular Ion [M]⁺ | C₁₀H₁₅BO₃ |

| 176.06 | [M - H₂O]⁺ | C₁₀H₁₃BO₂ |

| 151.04 | [M - C₃H₇]⁺ | C₇H₈BO₃ |

| 149.09 | [M - B(OH)₂]⁺ | C₁₀H₁₃O |

| 121.06 | [C₁₀H₁₃O - CO]⁺ | C₉H₁₃ |

This detailed analysis of the fragmentation pattern provides a robust method for the unambiguous structural confirmation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive means to identify the functional groups present in this compound and to obtain a unique molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly sensitive to polar bonds and is therefore highly effective for identifying the characteristic functional groups within the molecule. The O-H stretching vibrations of the boronic acid group are expected to produce a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration typically appears as a strong band between 1300 and 1400 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the methyl and propoxy groups will appear between 2850 and 3000 cm⁻¹. The C-O stretching of the propoxy ether linkage is expected to give a strong absorption in the 1200-1250 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Boronic Acid (O-H) | Stretching | 3200-3600 | Strong, Broad |

| Boronic Acid (B-O) | Stretching | 1300-1400 | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium-Strong |

| Ether (C-O) | Stretching | 1200-1250 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |

Raman Spectroscopy for Molecular Fingerprinting

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, enabling the unambiguous identification and structural characterization of this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

For this compound, growing a suitable single crystal allows for analysis by single-crystal X-ray diffraction. This technique can determine the bond lengths, bond angles, and torsion angles with very high precision. It would definitively confirm the connectivity of the atoms, including the substitution pattern on the phenyl ring.

Furthermore, single-crystal XRD reveals the crystal packing, showing how the molecules are arranged in the crystal lattice. Phenylboronic acids are known to form hydrogen-bonded dimers or extended networks in the solid state through their boronic acid functionalities. This analysis would elucidate these intermolecular interactions, which are crucial for understanding the solid-state properties of the compound. In the absence of a chiral center, the concept of absolute configuration does not apply, but the technique would provide a definitive crystal structure.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A reversed-phase HPLC method, using a C18 column, would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (such as formic acid or acetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, with the wavelength set to the absorption maximum of the compound (likely in the 220-280 nm range). This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment (e.g., >98%).

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. However, due to the low volatility and polar nature of boronic acids, derivatization to form more volatile esters (e.g., pinacol (B44631) esters) is often required prior to GC analysis.

These chromatographic techniques, when properly validated, provide reliable and accurate data for the quality control and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The analysis of boronic acids by reversed-phase HPLC can be challenging due to the potential for on-column hydrolysis of the boronic acid moiety. researchgate.net Method development often focuses on mitigating this degradation and achieving adequate retention of the polar boronic acid. The use of a Diode Array Detector (DAD) provides multi-wavelength UV-Vis spectral data, which aids in peak identification and purity assessment.

Methodology and Research Findings:

A typical HPLC-DAD method for the analysis of this compound would involve a C18 stationary phase. To ensure the stability of the boronic acid, careful control of the mobile phase pH is necessary. While low pH mobile phases with additives like formic acid can be used, high pH mobile phases have also been shown to be effective in stabilizing certain boronate esters. americanpharmaceuticalreview.com The selection of an appropriate column with low silanol (B1196071) activity can also minimize on-column hydrolysis. researchgate.net

A gradient elution is commonly employed to ensure the separation of the main compound from both more polar and less polar impurities. The organic modifier is typically acetonitrile or methanol, and the aqueous phase contains a pH buffer or additive. The DAD is set to monitor a range of wavelengths, with the primary detection wavelength chosen based on the UV absorbance maximum of this compound.

Illustrative HPLC-DAD Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | DAD, 254 nm |

Table of Chromatographic Data:

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.15 | Unknown Polar Impurity |

| 2 | 8.2 | 99.75 | This compound |

| 3 | 10.1 | 0.10 | Boroxine (B1236090) Trimer |

The DAD spectrum of the main peak would be consistent with the expected chromophore of the (3-Methyl-4-propoxyphenyl) moiety, providing confidence in its identification. The boroxine trimer, a common impurity in boronic acids formed by dehydration, would likely elute later due to its larger size.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation and identification of volatile and semi-volatile impurities that may be present in this compound from its synthesis or storage. The direct GC analysis of boronic acids themselves is generally not feasible due to their low volatility and thermal lability. nih.gov However, GC-MS is highly effective for detecting residual solvents, starting materials, or volatile by-products. For the analysis of non-volatile boronic acid impurities, derivatization to form more volatile esters can be employed. chromatographyonline.com

Methodology and Research Findings:

A headspace or direct injection GC-MS method can be developed to screen for volatile impurities. For a direct injection method, the this compound sample is dissolved in a suitable solvent, such as dichloromethane (B109758) or methanol, and injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The eluting compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a molecular fingerprint for identification.

Illustrative GC-MS Parameters:

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| MS Detector | Agilent 5977A or equivalent |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.5 mL/min |

| Oven Program | 50°C (2 min), then 15°C/min to 280°C (5 min) |

| Injector Temperature | 250°C |

| MS Transfer Line | 280°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 35-550 amu |

Table of Potential Volatile Impurities:

| Retention Time (min) | Detected Ion (m/z) | Identity |

| 3.8 | 43, 58, 73 | Isopropanol (B130326) |

| 5.2 | 45, 75, 90 | Propoxybenzene (B152792) |

| 6.5 | 91, 105, 134 | 2-Methyl-1-propoxybenzene |

The identification of these impurities would be confirmed by comparing their mass spectra with a reference library (e.g., NIST). The presence of residual solvents like isopropanol or starting materials such as propoxybenzene and its derivatives can thus be monitored and controlled to ensure the purity of the final product.

Computational and Theoretical Studies on 3 Methyl 4 Propoxyphenyl Boronic Acid

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard and reliable method in computational chemistry for investigating the electronic structure of molecules. lodz.pl It offers a balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like (3-Methyl-4-propoxyphenyl)boronic acid.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for this purpose. lodz.pl

The conformational analysis of this molecule would focus on the rotational barriers around the C-O bond of the propoxy group and the C-B bond of the boronic acid group. The phenyl ring is expected to be largely planar, with the methyl and propoxy substituents influencing the orientation of the boronic acid group. The boronic acid moiety itself, B(OH)₂, is also subject to conformational flexibility, with different arrangements of the hydroxyl groups relative to the phenyl ring. The most stable conformer is identified as the one with the lowest calculated energy. epstem.net

Below is a table of illustrative optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-B | 1.55 Å |

| B-O | 1.37 Å | |

| O-H | 0.97 Å | |

| C(phenyl)-O(propoxy) | 1.36 Å | |

| C(phenyl)-C(methyl) | 1.51 Å | |

| Bond Angle | C-C-B | 121° |

| C-B-O | 118° | |

| O-B-O | 124° | |

| Dihedral Angle | C-C-B-O | ~0° or ~180° (indicating near planarity) |

| Note: These values are hypothetical and representative of typical results from DFT calculations on similar arylboronic acids. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is substituted with two electron-donating groups (methyl and propoxy). The LUMO is anticipated to be centered on the electron-deficient boron atom of the boronic acid group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity.

An illustrative table of FMO properties for this compound is presented below.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.2 | Indicates electron-donating capability of the substituted phenyl ring. |

| LUMO Energy | -1.5 | Indicates electron-accepting capability of the boronic acid moiety. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate kinetic stability and reactivity. |

| Note: These values are hypothetical and representative of typical results from DFT calculations on similar arylboronic acids. |

Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to predict NMR chemical shifts (¹H and ¹³C). comporgchem.comnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show good correlation with experimental data. nih.gov This can aid in the assignment of complex spectra and confirm the proposed structure.

Below are tables with illustrative predicted NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Shift (ppm) |

|---|---|

| Aromatic-H | 6.9 - 7.6 |

| Propoxy-CH₂ | 3.9 - 4.1 |

| Propoxy-CH₂ | 1.8 - 2.0 |

| Propoxy-CH₃ | 1.0 - 1.2 |

| Methyl-H | 2.2 - 2.4 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Shift (ppm) |

|---|---|

| C-B | 130 - 135 |

| Aromatic-C | 115 - 160 |

| Propoxy-CH₂ | 69 - 72 |

| Propoxy-CH₂ | 22 - 25 |